tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride
Description
tert-Butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate hydrochloride is a carbamate-protected amine derivative with a 3-methylphenyl substituent. Its structure comprises a tert-butyl carbamate group attached to a primary amine via an ethyl linker, with the amine further substituted by a 3-methylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis. This compound is commonly utilized as an intermediate in drug discovery, particularly in the development of receptor-targeted molecules, such as cannabinoid receptor modulators or enzyme inhibitors .
Synthesis typically involves multi-step processes, including alkylation of tert-butyl carbamate with brominated precursors (e.g., 2-bromo-1-(3-methylphenyl)ethane), followed by deprotection using trifluoroacetic acid (TFA) or hydrochloric acid to yield the amine hydrochloride salt . Characterization via LCMS and crystallography (using tools like SHELX for structural refinement) ensures purity and confirms stereochemistry .
Properties
Molecular Formula |
C14H23ClN2O2 |
|---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H |
InChI Key |
HLWDMGFVUDESMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride typically involves multiple steps, including amination, reduction, esterification, amino group protection, and condensation. One common synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, and amino group protection before the final condensation step . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
a) tert-Butyl N-[2-(3-chloro-4-methylphenyl)ethyl]carbamate (CAS: Unspecified)
- Structure : Differs by a 3-chloro-4-methylphenyl group instead of 3-methylphenyl.
- Properties :
- The chloro substituent increases lipophilicity (logP ~2.5 vs. ~2.1 for the target compound), enhancing membrane permeability but reducing aqueous solubility.
- The electron-withdrawing chlorine may alter reactivity in nucleophilic substitutions or coupling reactions.
- Applications : Used in synthesizing dual-acting FFAR1/FFAR4 modulators, highlighting its role in metabolic disorder therapeutics .
b) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1)
- Structure : Features a bicyclic azabicycloheptane core instead of a phenyl group.
- Higher molecular weight (~280 g/mol vs. ~268 g/mol for the target compound) may affect pharmacokinetics.
- Applications : Explored in CNS drug development due to its ability to cross the blood-brain barrier .
Heteroaromatic Analogs
a) tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate (CAS: 1638765-31-7)
- Structure : Substitutes phenyl with a 2-chloropyrimidinyl group.
- Properties :
- The pyrimidine ring introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases.
- Lower logP (~1.8) due to the polar heteroaromatic ring improves solubility in polar solvents.
- Applications : Serves as a building block for kinase inhibitors in oncology research .
Aminoethyl Derivatives
a) tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride (CAS: 1803587-79-2)
- Structure: Contains a phenethylamino group instead of 3-methylphenylethyl.
- Properties: The additional amine group increases basicity (pKa ~9.5 vs. ~8.7 for the target compound), affecting ionization and solubility. Enhanced hydrogen-bonding capacity may improve receptor affinity, as seen in cannabinoid receptor ligands .
- Applications: Investigated in GPCR-targeted therapies due to its structural mimicry of endogenous amines .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis (via tert-butyl carbamate alkylation) is comparable to analogs, achieving yields of 44–55% after deprotection .
- Biological Relevance : The 3-methylphenyl group balances lipophilicity and solubility, making it preferable for oral drug formulations compared to more polar (e.g., pyrimidinyl) or lipophilic (e.g., chloro-substituted) analogs .
Biological Activity
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate hydrochloride (CAS: 2613383-05-2) is a synthetic organic compound notable for its potential biological activities. It features a tert-butyl group, an amino group, and a carbamate moiety, contributing to its unique chemical properties. The molecular formula is with a molar mass of approximately 286.8 g/mol .
Biological Activity
The biological activity of this compound is primarily related to its interactions with various biological targets, including enzymes and receptors. The amino group in the structure allows for hydrogen bonding, which is crucial for binding interactions in biological systems.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate have shown varying degrees of inhibition against these enzymes, which play significant roles in neurotransmission .
- Receptor Binding : The binding affinity of the compound to various receptors can influence its pharmacological effects. Understanding these interactions is vital for elucidating its therapeutic potential.
Case Studies and Research Findings
Research has focused on the structural similarities between tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate and other carbamate derivatives. These studies have revealed insights into how structural modifications can affect biological activity:
- Inhibition Studies : A study on related carbamates demonstrated IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting that modifications in the structure could enhance or diminish enzyme inhibition efficacy .
- Selectivity Profiles : Some derivatives exhibited selectivity for BChE over AChE, indicating that the specific positioning of functional groups can lead to distinct pharmacological profiles .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate | C13H20ClN2O2 | Chlorine substituent |
| tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | C13H20ClN2O2 | Different chlorine position |
| tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamate | C13H20FN2O2 | Fluorine substituent |
This table highlights how variations in substituents can impact the biological activity of similar compounds, emphasizing the importance of structural specificity in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
